2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of an isoindole core and a dioxooxolan moiety, connected via a sulfanyl linkage. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. One common method includes the reaction of isoindole derivatives with dioxooxolan compounds under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione include:
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Known for its antimicrobial properties.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Studied for its antimicrobial activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
596810-90-1 |
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Molecular Formula |
C12H7NO5S |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
2-(2,4-dioxooxolan-3-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO5S/c14-8-5-18-12(17)9(8)19-13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,9H,5H2 |
InChI Key |
VIMRUYXFCLDRFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)SN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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